6-Methyl-3-phenylpyridin-2-amine
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Overview
Description
6-Methyl-3-phenylpyridin-2-amine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound features an amino group at the second position, a phenyl group at the third position, and a methyl group at the sixth position on the pyridine ring. These substitutions confer unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-Amino-6-methylpyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Methyl-3-phenylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
- 2-Amino-6-methylpyridine
- 2-Amino-4-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-3-phenylpyridine
Comparison: Compared to these similar compounds, 6-Methyl-3-phenylpyridin-2-amine exhibits unique properties due to the presence of both phenyl and methyl groups on the pyridine ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12N2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-methyl-3-phenylpyridin-2-amine |
InChI |
InChI=1S/C12H12N2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) |
InChI Key |
WQVWRJMULMPCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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